molecular formula C23H17N3O B12927945 4-(Acridin-9-yl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 90878-34-5

4-(Acridin-9-yl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12927945
CAS No.: 90878-34-5
M. Wt: 351.4 g/mol
InChI Key: KRHKOBFWNUMYEL-UHFFFAOYSA-N
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Description

4-(Acridin-9-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of applications in medicinal chemistry, including antibacterial, antimalarial, antitumor, and antiviral activities

Preparation Methods

The synthesis of 4-(Acridin-9-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of acridine derivatives with pyrazole derivatives under specific reaction conditions. The process may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product . Industrial production methods often scale up these reactions, optimizing for yield and purity while ensuring cost-effectiveness and environmental safety.

Chemical Reactions Analysis

4-(Acridin-9-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

4-(Acridin-9-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Acridin-9-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with molecular targets such as DNA and enzymes. Acridine derivatives are known to intercalate into DNA, disrupting its function and leading to cell death. This property is exploited in anticancer therapies. Additionally, the compound may inhibit specific enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

4-(Acridin-9-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can be compared with other acridine derivatives such as:

These compounds share similar structural features but differ in their specific applications and mechanisms of action, highlighting the unique properties of 4-(Acridin-9-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Properties

CAS No.

90878-34-5

Molecular Formula

C23H17N3O

Molecular Weight

351.4 g/mol

IUPAC Name

4-acridin-9-yl-5-methyl-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C23H17N3O/c1-15-21(23(27)26(25-15)16-9-3-2-4-10-16)22-17-11-5-7-13-19(17)24-20-14-8-6-12-18(20)22/h2-14,21H,1H3

InChI Key

KRHKOBFWNUMYEL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1C2=C3C=CC=CC3=NC4=CC=CC=C42)C5=CC=CC=C5

Origin of Product

United States

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